molecular formula C8H24NPSi2 B1601358 Bis(trimethylsilyl)amidodimethylphosphine CAS No. 63744-11-6

Bis(trimethylsilyl)amidodimethylphosphine

Cat. No. B1601358
CAS RN: 63744-11-6
M. Wt: 221.43 g/mol
InChI Key: WOIPONGUSYBCEY-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)amidodimethylphosphine is a chemical compound with the molecular formula C8H24NPSi2 . It is used in various industrial applications .


Molecular Structure Analysis

The molecular structure of Bis(trimethylsilyl)amidodimethylphosphine consists of a phosphorus atom bonded to two nitrogen atoms, each of which is further bonded to a silicon atom. The silicon atoms are each bonded to three methyl groups .


Physical And Chemical Properties Analysis

Bis(trimethylsilyl)amidodimethylphosphine has a molecular weight of 221.43 . It has a boiling point of 55-60°C/0.4mmHg and reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

Synthesis and Characterization

Bis(trimethylsilyl)amidodimethylphosphine and its analogs have been extensively studied for their synthesis and characterization. One example involves the synthesis and characterization of sodium bis(trimethylstannyl) amide and bis(trimethylsilyl)bis(trimethylstannyl)-phospha-tetrazene, showcasing their structural properties and reactivity (Vasisht et al., 1997). Additionally, the synthesis of alkaline-earth metal bis[bis(trimethylsilyl)amides] demonstrates the utility of these compounds in creating novel organometallic complexes with defined spectroscopic characteristics (Westerhausen, 1991).

Coordination Chemistry and Metal Complexes

These compounds play a crucial role in coordination chemistry, forming complexes with various metals. An example is the synthesis of anhydrous lanthanide Schiff base complexes using lanthanide triflate derived amides, highlighting the potential for creating solvent- and halide-free anhydrous, monomeric lanthanide complexes (Schuetz et al., 2001). Furthermore, N-heterocyclic carbene adducts of the heavier group 2 bis(trimethylsilyl)amides have been synthesized, illustrating their lability in solution and their interaction with protic substrates under catalytically relevant conditions (Barrett et al., 2008).

Catalysis and Synthetic Applications

The versatility of bis(trimethylsilyl)amides extends to catalysis and synthetic applications. For instance, they have been used as catalysts for the formation of unsymmetrical diaminoboranes through a metal-centred elimination-insertion-elimination mechanism, indicating their potential in bespoke synthesis and catalysis (Bellham et al., 2013). Additionally, the reduction of aromatic nitro and nitroso compounds by (bis(trimethylsilyl)amino)dimethylphosphine to produce carbazole in good yield suggests their reactivity and usefulness in organic synthesis (Buynak et al., 1984).

Safety And Hazards

Bis(trimethylsilyl)amidodimethylphosphine should be handled with care as it may cause severe skin burns and eye damage . It is also highly flammable and harmful if swallowed . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPONGUSYBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)P(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24NPSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500998
Record name P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)amidodimethylphosphine

CAS RN

63744-11-6
Record name P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trimethylsilyl)amidodimethylphosphine
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Reactant of Route 3
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Reactant of Route 4
Bis(trimethylsilyl)amidodimethylphosphine

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